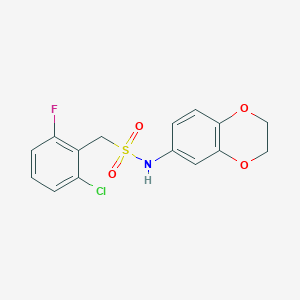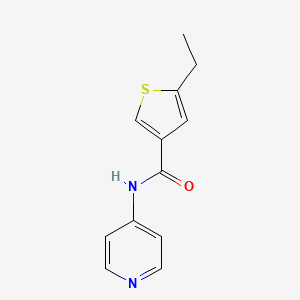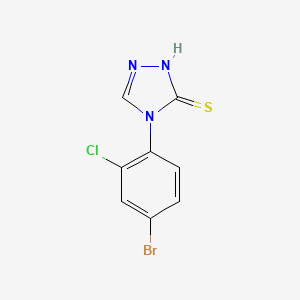
1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex methanesulfonamide derivatives often involves the use of specific sulfonamide groups for potent activity. For example, a series of 4,5-dihydro-3-[2-(methanesulfonamidophenyl)ethyl]-1-phenyl-1H-2,4-benzodiazepines has been identified as potential agents with the sulfonamido group being crucial for activity, indicating the significance of methanesulfonamide in synthesis processes (Johnson et al., 1995). Moreover, efficient nucleophilic fluoromethylation methods for alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent have been reported, showing the versatility of methanesulfonamide derivatives in synthesis (Prakash et al., 2009).
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives like N-(2,3-Dichlorophenyl)methanesulfonamide has been studied, revealing the conformation of the N—H bond in relation to the chloro substituents and providing insights into the molecular geometry that could affect the compound's reactivity and interactions (Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity and functional transformations of methanesulfonamide derivatives are exemplified by studies like the Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane, showcasing the ability of these compounds to undergo significant chemical transformations, producing a variety of functionalized products (Kuhakarn et al., 2011).
Physical Properties Analysis
Studies on methanesulfonamide derivatives often focus on their synthesis and chemical properties, with less emphasis on their distinct physical properties. However, the physical properties such as solubility, melting point, and stability play crucial roles in their applicability in various chemical reactions and potential industrial applications. Research on these aspects is essential for understanding the full scope of these compounds' utilities.
Chemical Properties Analysis
The chemical properties of methanesulfonamide derivatives are diverse, as demonstrated by their application in nucleophilic substitutions, and their potential in creating highly selective N-acylation reagents. These compounds exhibit a range of reactivities and selectivities that make them valuable in organic synthesis and medicinal chemistry (Kim et al., 1999), (Kondo et al., 2000).
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
Research has explored innovative synthesis techniques and chemical reactions involving methanesulfonyl fluoride and cesium fluoride, which are relevant for the selective fluorination of various benzyl alcohols. These methods are crucial for creating compounds like "1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide" and its derivatives. For instance, Makino and Yoshioka (1987) demonstrated a method for the selective fluorination of benzyl alcohols via nucleophilic substitution, leveraging methanesulfonyl fluoride and cesium fluoride modified with crown ethers Makino & Yoshioka, 1987.
Structural Studies
Structural studies of derivatives related to the compound have been conducted to understand their molecular geometry and intermolecular interactions. Dey et al. (2015) synthesized a series of nimesulidetriazole derivatives and analyzed their crystal structures through X-ray powder diffraction. This research provides insights into the molecular architecture and potential interactions of similar compounds Dey et al., 2015.
Chemical Properties and Applications
Further research has focused on the chemical properties and applications of derivatives of methanesulfonyl compounds. For example, Prakash et al. (2009) developed an efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane. This method allows for the stereospecific synthesis of alpha-fluorovinyl compounds, highlighting the compound's versatility as a reagent in organic synthesis Prakash et al., 2009.
Propriétés
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c16-12-2-1-3-13(17)11(12)9-23(19,20)18-10-4-5-14-15(8-10)22-7-6-21-14/h1-5,8,18H,6-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPDDAQWDQFWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 4-chlorobenzoate](/img/structure/B4618311.png)
![6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4618321.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)
![1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4618336.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)
![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)
![(2-{[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4618357.png)

![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)
![1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4618380.png)
